4-ヒドロキシランソプラゾールスルフィド

概要

説明

4-Hydroxy Lansoprazole Sulfide is a chemical compound with the molecular formula C16H14F3N3O2S . It has an average mass of 369.362 Da and a monoisotopic mass of 369.075867 Da . It is used in Lansoprazole impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Lansoprazole and its related formulations .

Synthesis Analysis

The synthesis of 4-Hydroxy Lansoprazole Sulfide involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . A combinatorial mutant library of the previously identified lansoprazole sulfide monooxygenase Cb BVMO V1 was designed and synthesised . The best mutant, Cb BVMO V3, was selected with a specific activity of approximately 1 U mg −1 for lansoprazole sulfoxides .Molecular Structure Analysis

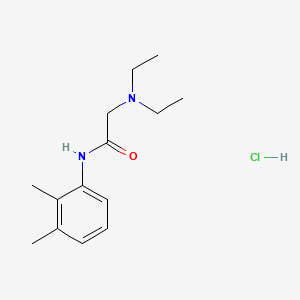

The molecular structure of 4-Hydroxy Lansoprazole Sulfide consists of 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Lansoprazole Sulfide are primarily catalysed by Baeyer–Villiger monooxygenases (BVMOs). These enzymes are capable of catalysing the asymmetric oxidation of sulfides, making them attractive catalysts for the synthesis of chiral sulfoxide drugs .Physical and Chemical Properties Analysis

4-Hydroxy Lansoprazole Sulfide has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 88.7±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 246.5±5.0 cm3 .科学的研究の応用

フリーラジカルスカベンジャー

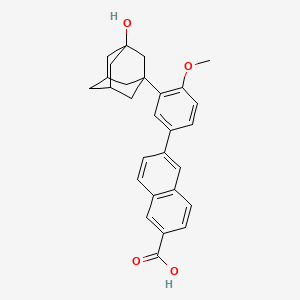

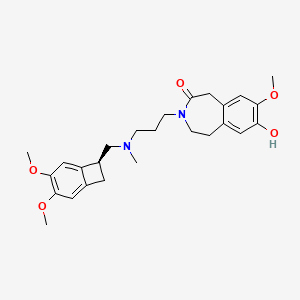

研究によると、4-ヒドロキシランソプラゾールスルフィドはフリーラジカルのスカベンジャーとして機能する可能性がある {svg_1}。この特性により、酸化ストレスとそのさまざまな生物学的システムへの影響に関する研究に役立ちます。

生化学的および生理学的効果

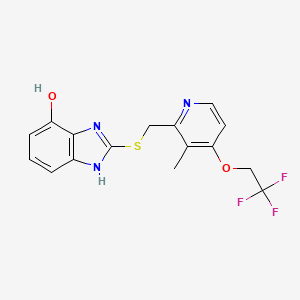

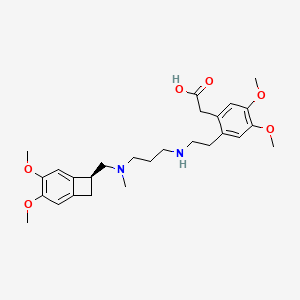

この化合物は、その生化学的および生理学的効果について研究されてきました {svg_2}。これらの研究は、この化合物がさまざまな生物学的システムと相互作用する仕組みと、それらへの潜在的な影響を理解するのに役立ちます。

薬学的キラルスルホキシドの生触媒合成

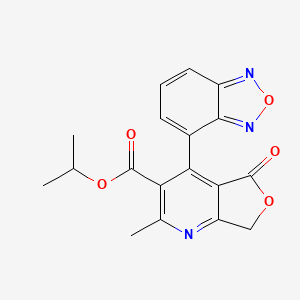

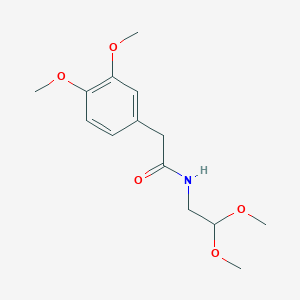

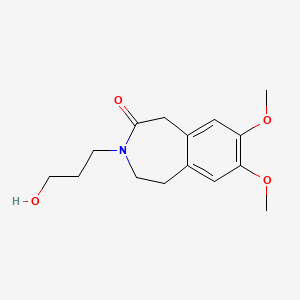

薬学的キラルスルホキシドの生触媒合成は、近年、その環境への優しさから注目を集めています {svg_3}。 4-ヒドロキシランソプラゾールスルフィドは、胃腸疾患の治療に使用されるキラルプロトンポンプ阻害剤である®−ランソプラゾールを含む、この方法を使用して効率的に合成できます {svg_4}.

®−ランソプラゾールの不斉合成

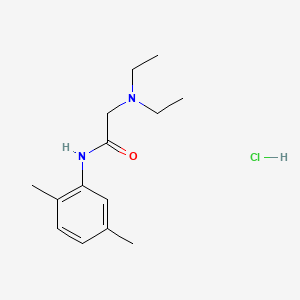

キュプリアビダス・バシレンシス由来のバイヤー・ビリガーモノオキシゲナーゼは、®−ランソプラゾールおよびその他の薬学的スルホキシドの不斉合成を触媒します {svg_5}。 この酵素は、ランソプラゾールスルフィドを®−ランソプラゾールに変換するための最も高い効率と優れたエナンチオ選択性を示しました {svg_6}.

幅広い基質スペクトル

キュプリアビダス・バシレンシス由来の酵素は、他のかさ高いプラゾールファミリースルフィドに対して幅広い基質スペクトルを示しました {svg_7}。 これは、この酵素が製薬業界におけるバイヤー・ビリガーモノオキシゲナーゼの用途を広げる可能性を示唆しています {svg_8}.

環境への影響

キラルスルホキシドの調製は、これまで主に遷移金属触媒によるスルフィドの不斉酸化に依存してきました {svg_9}。 しかし、この方法は通常、煩雑な後処理、大量の廃棄物発生、大きな環境負荷などの多くの問題を伴います {svg_10}。生触媒合成法における4-ヒドロキシランソプラゾールスルフィドの使用は、これらの問題に対処するのに役立ちます。

作用機序

Target of Action

The primary target of 4-Hydroxy Lansoprazole Sulfide is the gastric H,K-ATPase pumps, also known as proton pumps . These pumps are located in the parietal cells of the stomach and are responsible for the secretion of gastric acid .

Mode of Action

4-Hydroxy Lansoprazole Sulfide, similar to its parent compound Lansoprazole, reduces gastric acid secretion by targeting the gastric H,K-ATPase pumps . It inhibits the acid pump activity at the final stage of the enzyme process, effectively suppressing the daily production of acid .

Biochemical Pathways

The compound is involved in the metabolic pathways of Lansoprazole . In the presence of NADPH and oxygen, human liver microsomes convert Lansoprazole to Lansoprazole sulfide, Lansoprazole sulfone, and 5-hydroxylansoprazole .

Pharmacokinetics

Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The elimination half-life is less than 1 hour in infants and children .

Result of Action

The action of 4-Hydroxy Lansoprazole Sulfide results in the reduction of gastric acid secretion. This is beneficial in promoting the healing of gastrointestinal ulcers, treating symptoms of gastroesophageal reflux disease (GERD), eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action, efficacy, and stability of 4-Hydroxy Lansoprazole Sulfide can be influenced by various environmental factors. For instance, the compound is activated in the acidic secretory canaliculi of the parietal cells of the stomach . Furthermore, the compound’s metabolism and elimination can be affected by the individual’s liver function . More research is needed to fully understand the influence of environmental factors on the action of 4-Hydroxy Lansoprazole Sulfide.

Safety and Hazards

The safety data sheet for Lansoprazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

It is known that Lansoprazole, from which this compound is derived, is metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C18 into sulphone and 5-hydroxylated metabolites . It is plausible that 4-Hydroxy Lansoprazole Sulfide interacts with similar enzymes and proteins.

Cellular Effects

Lansoprazole, its parent compound, has been shown to inhibit the acid pump activity at the final stage of the enzyme process, reducing the acid secretion of parietal cells . It is possible that 4-Hydroxy Lansoprazole Sulfide may have similar effects on cellular processes.

Molecular Mechanism

It is known that Lansoprazole is converted to active metabolites in the acid environment of parietal cells . These metabolites, including 4-Hydroxy Lansoprazole Sulfide, may exert their effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . It is plausible that 4-Hydroxy Lansoprazole Sulfide may be involved in similar metabolic pathways.

特性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGIYDJVVFOGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-95-9 | |

| Record name | 4-Hydroxy lansoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY LANSOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)